molecular formula C9H9NO5 B1439282 3-Ethoxy-2-nitrobenzoic acid CAS No. 90564-27-5

3-Ethoxy-2-nitrobenzoic acid

Cat. No. B1439282
CAS RN: 90564-27-5
M. Wt: 211.17 g/mol
InChI Key: ICJYGXUOVLGEIL-UHFFFAOYSA-N
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Description

3-Ethoxy-2-nitrobenzoic acid is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that its structure would be similar to that of 3-Methoxy-2-nitrobenzoic acid1, which has a molecular weight of 197.14491.



Synthesis Analysis

The synthesis of 3-Ethoxy-2-nitrobenzoic acid is not readily available. However, the synthesis of similar compounds involves various reactions. For instance, 2-methyl-3-nitrobenzoic acid can be synthesized from 3-nitro-o-xylene2. Another example is the synthesis of 2-fluoro-3-nitrobenzoic acid, which involves nitration, hydroxyl chlorination, fluorination, and oxidation3.



Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-nitrobenzoic acid is not directly available. However, the structure of a similar compound, 3-Methoxy-2-nitrobenzoic acid, is available1. It has a molecular weight of 197.14491.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Ethoxy-2-nitrobenzoic acid are not readily available. However, nitro compounds like 3-nitrobenzoic acid can form “charge-transfer” complexes with aromatic hydrocarbons4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-2-nitrobenzoic acid are not directly available. However, a similar compound, 3-nitrobenzoic acid, is white or light yellow monoclinic leaf-like crystal. It is soluble in acetone, chloroform, ethanol and ether, slightly soluble in benzene, water, carbon disulfide and petroleum ether, more soluble in hot water6.


Scientific Research Applications

Sulfhydryl Group Determination

3-Ethoxy-2-nitrobenzoic acid's derivative, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized and is useful for determining sulfhydryl groups. This derivative is water-soluble and has shown efficacy in biological materials, including its reaction with blood suggesting disulfide bond splitting by reduced heme (Ellman, 1959).

Synthesis of Novel Compounds

Research has led to the synthesis of novel compounds like 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, derived from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester. This process involves controlled reaction conditions and yields high purity and efficiency products (Yin Dulin, 2007).

Rate of Alkaline Hydrolysis

The influence of a nitro group on side-chain reactivity, particularly in ethyl nitrobenzoates, has been studied. These findings are crucial in understanding the steric and mesomeric interactions in chemical systems, affecting hydrolysis rates and other reactions (Iskander, Tewfik, & Wasif, 1966).

Corrosion Inhibition

3-Nitrobenzoic acid, a related compound, has been studied for its potential to inhibit the corrosion of mild steel in acidic environments. Its effectiveness in corrosion prevention is attributed to its adsorption characteristics and interaction with metal surfaces, offering insights into the physical and chemical properties of similar compounds (Ameh & Eddy, 2016).

Anticonvulsant Activities

Studies on Zn(II) and Co(II) complexes of related 3-nitro-4-hydroxybenzoic acid have been conducted to understand their structure and anticonvulsant activities. These compounds demonstrate significant chemical and physical properties that contribute to their biological efficacy (D'angelo et al., 2008).

Future Directions

The future directions of 3-Ethoxy-2-nitrobenzoic acid are not readily available. However, the study and application of nitro compounds continue to be an active area of research4.


Please note that the information provided is based on the closest available compounds due to the limited information on 3-Ethoxy-2-nitrobenzoic acid. For accurate details, further research and experimental data would be required.


properties

IUPAC Name

3-ethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-7-5-3-4-6(9(11)12)8(7)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYGXUOVLGEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309690
Record name 3-Ethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-nitrobenzoic acid

CAS RN

90564-27-5
Record name 3-Ethoxy-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90564-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IN Redwan, C Dyrager, C Solano… - European Journal of …, 2014 - Elsevier
Inhibition or allosteric modulation of mitogen-activated protein kinase kinases MEK1 and MEK2 (MEK1/2) represent a promising strategy for the discovery of new specific anticancer …
Number of citations: 11 www.sciencedirect.com
C Dyrager - 2012 - gupea.ub.gu.se
This thesis comprises the design and synthesis of chalcone and chromone derivatives and their use in various biological applications, particularly as anticancer agents (targeting …
Number of citations: 12 gupea.ub.gu.se

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